molecular formula C12H17N B2464874 2-Cyclopropyl-1-phenylpropan-2-amine CAS No. 1157641-64-9

2-Cyclopropyl-1-phenylpropan-2-amine

Cat. No.: B2464874
CAS No.: 1157641-64-9
M. Wt: 175.275
InChI Key: FLLISMAOJRFEJL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-phenylpropan-2-amine is an organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is a versatile small molecule scaffold used in various research applications . The compound is characterized by the presence of a cyclopropyl group attached to a phenylpropanamine structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-phenylpropan-2-amine typically involves the reaction of cyclopropylmethyl bromide with phenylpropanamine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as described above, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-phenylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-Cyclopropyl-1-phenylpropan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules . The exact molecular targets and pathways involved are not well-characterized in the literature.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1-phenylpropan-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

2-cyclopropyl-1-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(13,11-7-8-11)9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLISMAOJRFEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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